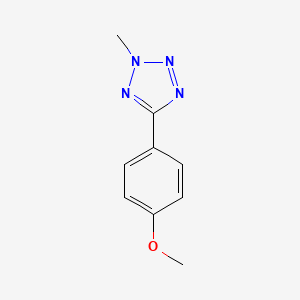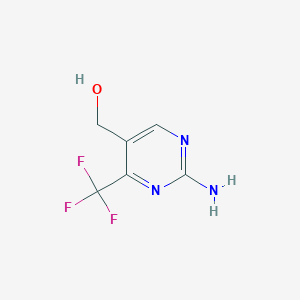
N,N'-Di-o-tolylguanidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-o-tolylguanidine monohydrochloride is a chemical compound with the molecular formula C15H17N3·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its guanidine core, which is substituted with two o-tolyl groups, and it exists as a monohydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-o-tolylguanidine monohydrochloride typically involves the reaction of o-toluidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently reacts with hydrochloric acid to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of N,N’-Di-o-tolylguanidine monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-o-tolylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The guanidine core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-Di-o-tolylguanidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N’-Di-o-tolylguanidine monohydrochloride involves its interaction with specific molecular targets. The guanidine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
1,3-Di-o-tolylguanidine: This compound is structurally similar but lacks the hydrochloride salt form.
N,N’-Bis(2-methylphenyl)guanidine: Another similar compound with slight variations in the substitution pattern.
Uniqueness: N,N’-Di-o-tolylguanidine monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain applications where these properties are advantageous.
Properties
CAS No. |
41130-39-6 |
|---|---|
Molecular Formula |
C15H18ClN3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
[amino-(2-methylanilino)methylidene]-(2-methylphenyl)azanium;chloride |
InChI |
InChI=1S/C15H17N3.ClH/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H3,16,17,18);1H |
InChI Key |
NGAVOMFJBBCAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=[NH+]C2=CC=CC=C2C)N.[Cl-] |
Related CAS |
97-39-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)



